Product packaging for Acridin-4-ylmethanamine oxalate(Cat. No.:CAS No. 1197227-24-9)

Acridin-4-ylmethanamine oxalate

Cat. No.: B12996357
CAS No.: 1197227-24-9
M. Wt: 298.29 g/mol
InChI Key: BDPNOCVHBTVJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acridin-4-ylmethanamine oxalate (CAS 1197227-24-9) is a chemical compound with the molecular formula C16H14N2O4 and a molecular weight of 298.29 g/mol . This acridine-based compound is offered as an oxalate salt to ensure stability and suitability for research applications. As part of the acridine family, this compound is of significant research interest due to its potential to interact with DNA via intercalation, a mechanism shared by several studied anticancer and antimicrobial drugs . Acridine-based derivatives, such as the closely related DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), have been investigated in clinical trials for their antitumor properties. These compounds may function as electron acceptors in long-range electron transfer (ET) reactions along the DNA helix, and such redox activity is considered a potential contributor to their biological effects . Researchers can utilize this oxalate salt to explore the mechanisms of DNA-binding agents, with applications in the fields of medicinal chemistry, oncology research, and biochemistry. The product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. 1,4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O4 B12996357 Acridin-4-ylmethanamine oxalate CAS No. 1197227-24-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1197227-24-9

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

acridin-4-ylmethanamine;oxalic acid

InChI

InChI=1S/C14H12N2.C2H2O4/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12;3-1(4)2(5)6/h1-8H,9,15H2;(H,3,4)(H,5,6)

InChI Key

BDPNOCVHBTVJJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Acridin 4 Ylmethanamine Oxalate

Established Synthetic Routes for Acridin-4-ylmethanamine (B13721022) Core

The creation of the acridin-4-ylmethanamine core relies on established and modern synthetic strategies for building the foundational acridine (B1665455) ring system. This core is typically assembled first, followed by the introduction or modification of substituents to yield the desired 4-methanamine group.

Traditional methods for synthesizing the acridine nucleus have been known for over a century and often require harsh reaction conditions. These routes provide the fundamental scaffold, which can then be subjected to further reactions to install the 4-methanamine functionality.

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) at high temperatures (200-270 °C) in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgdrugfuture.com To produce a precursor for Acridin-4-ylmethanamine, a suitably substituted diphenylamine (B1679370) would be required. The reaction can also be carried out with polyphosphoric acid, which may allow for lower temperatures, albeit sometimes with reduced yields. wikipedia.org

Ullmann Condensation: The Ullmann reaction is a versatile method for forming C-N and C-C bonds. In the context of acridine synthesis, it typically involves the cyclization of an N-arylanthranilic acid using a dehydrating agent like sulfuric acid or polyphosphoric acid to form an acridone (B373769). scribd.comnih.gov The acridone must then be reduced, often with sodium in butanol, and subsequently dehydrogenated to yield the acridine ring. scribd.comnih.gov The required N-arylanthranilic acid precursor is itself often prepared via an Ullmann condensation between an aniline (B41778) and an o-chlorobenzoic acid. pharmaguideline.comwikipedia.org

Friedländer Synthesis: This synthesis produces 9-substituted acridines. For example, treating a salt of anthranilic acid with cyclohex-2-enone at 120 °C yields 9-methylacridine. nih.govpharmaguideline.com While not directly producing a 4-substituted pattern, this method illustrates the classical condensation approaches to the acridine core.

Once the acridine or a substituted precursor is formed, classical functional group interconversions would be used. For instance, a nitro group could be introduced at the 4-position, reduced to an amine, and then potentially alkylated or converted to a nitrile and reduced to achieve the final methanamine structure.

Contemporary synthetic chemistry offers milder and more efficient catalyst-driven methods for constructing and functionalizing the acridine core. These approaches provide greater control and often higher yields.

Palladium-Catalyzed Buchwald-Hartwig Coupling: This cross-coupling reaction has been optimized for the synthesis of acridine precursors. For example, the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, a key precursor for 4-aminoacridines, was achieved via a Buchwald-Hartwig coupling between a triflate-activated protected salicylic (B10762653) acid and 4-methoxy-2-nitroaniline. nih.gov This nitroacridine (B3051088) can then be chemically modified at the C4 and C9 positions.

Copper-Catalyzed Reactions: Copper catalysis is central to modern Ullmann-type reactions, which can now be performed under much milder conditions than their classical counterparts. wikipedia.org A recently developed modular approach uses a copper-promoted cascade annulation, following the photo-excitation of o-alkyl nitroarenes, to form a variety of acridine derivatives in a one-pot process. chemistryviews.org This method involves Chan-Lam amination and Friedel-Crafts acylation steps. chemistryviews.org

Heterogeneous Catalysis: Researchers have developed reusable, solid-phase catalysts for acridine synthesis, aligning with the principles of green chemistry. One such system uses a cobalt-on-carbon (Co/C) catalyst derived from rice husks for a one-pot, multi-component synthesis of acridines under microwave irradiation in water. rsc.org Another approach employs magnetic nanoparticles (Fe₃O₄@Polyaniline-SO₃H) as an efficient and recyclable catalyst for producing acridinedione derivatives. mdpi.com

These modern methods facilitate the introduction of diverse functional groups, making the path to complex derivatives like Acridin-4-ylmethanamine more efficient and scalable. nih.govchemistryviews.org

The yield of acridine synthesis is highly dependent on reaction parameters. Optimization studies focus on variables such as solvent, catalyst loading, temperature, and reaction time to maximize product formation.

For instance, in a three-component synthesis of spiro-acridines, various protic and aprotic solvents were tested. Protic solvents like PEG 200, ethanol (B145695), and methanol (B129727) provided significantly higher yields (85-96%) compared to aprotic solvents like DMF and acetone (B3395972) (49-60%), a result attributed to the higher dipole moment of protic solvents. researchgate.net The optimal conditions were found to be 10 mol% of a Fe₃O₄@TiO₂-PTA magnetic nanoparticle catalyst in PEG 200 under ultrasonic irradiation. researchgate.net

Similarly, an optimization for the synthesis of tetrahydrobenzo[a]acridine derivatives identified that using 15.5 mol% of sulfonated multi-walled carbon nanotubes (MWCNTs-SO₃H) as a catalyst under solvent-free conditions at 120 °C for 30 minutes gave the best yield (92%). researchgate.net

Table 1: Examples of Reaction Condition Optimization in Acridine Synthesis
Reaction TypeCatalystSolventTemperature (°C)TimeYield (%)Reference
Spiro-acridine SynthesisFe₃O₄@TiO₂-PTA (10 mol%)PEG 200RT (Ultrasonic)40 min96 researchgate.net
Spiro-acridine SynthesisFe₃O₄@TiO₂-PTA (10 mol%)EthanolReflux2.5 h92 researchgate.net
Spiro-acridine SynthesisFe₃O₄@TiO₂-PTA (10 mol%)DMFReflux5 h60 researchgate.net
Tetrahydrobenzo[a]acridine SynthesisMWCNTs-SO₃H (15.5 mol%)Solvent-free12030 min92 researchgate.net
Tetrahydrobenzo[a]acridine SynthesisMWCNTs-SO₃H (15.5 mol%)EthanolReflux120 min75 researchgate.net

Formation and Stability of Oxalate (B1200264) Salts in Acridine Chemistry

Once the Acridin-4-ylmethanamine free base is synthesized, it is typically converted to a salt to improve its stability, handling, and solubility characteristics. Oxalic acid is a common choice for forming crystalline salts with amines.

Oxalic acid (H₂C₂O₄) is a diprotic acid, meaning it can donate two protons. wikipedia.org This allows it to react with amines in different molar ratios, leading to the formation of different salts. The stoichiometry of the reaction is the primary determinant of the final salt form. google.com

Mono-oxalate Salt: When the amine and oxalic acid are reacted in a 1:1 molar ratio, the mono-oxalate salt is typically formed. google.com In this case, one molecule of Acridin-4-ylmethanamine would be protonated by one of the acidic protons of oxalic acid.

Di-oxalate Salt: If at least two mole equivalents of oxalic acid are used for every mole of a diamine, a dioxalate salt can be prepared. google.com For a monoamine like Acridin-4-ylmethanamine, the formation of a di-oxalate would be less common but could potentially involve complex hydrogen-bonding networks.

Studies on other amine-oxalate systems confirm this principle. For example, with 9-ethyladenine, both a 1:1 salt (with hydrogenoxalate) and a 2:1 salt (two protonated adenines per oxalate dianion) were successfully crystallized and characterized, demonstrating the system's dependence on the component ratio. mdpi.com The pKa of the amine and the specific reaction conditions also play a role in which salt form is favored to crystallize. mdpi.com

The choice of solvent is critical for the successful precipitation and crystallization of the amine oxalate salt. The ideal solvent system should dissolve the free base and the acid but have low solubility for the resulting salt, promoting its precipitation.

Alcohols and Ethers: A common procedure involves dissolving the amine free base in a dry alcohol, such as isopropanol (B130326) (IPA), and adding a stoichiometric amount of oxalic acid also dissolved in IPA. sciencemadness.org Precipitation can be spontaneous or can be induced by adding a less polar co-solvent, like diethyl ether, which decreases the solubility of the salt. sciencemadness.org

Ketones: Ketone solvents, particularly acetone, have been shown to be highly effective for preparing oxalate salts of amines. A study demonstrated that the reaction of N,N'-di-sec-butyl-p-phenylene diamine with oxalic acid in acetone resulted in a significantly faster reaction and a higher yield (97.6%) compared to reactions in ethanol (82% yield) or methanol (60% yield). google.com

Effect of Water: The presence of water is often detrimental to the crystallization process. Using anhydrous solvents and reagents is crucial, as moisture can lead to the formation of non-crystalline, oily, or gummy products that are difficult to purify. sciencemadness.org

The selection of the solvent system directly impacts the yield, purity, and crystalline nature of the final Acridin-4-ylmethanamine oxalate product.

Table 2: Influence of Solvent on Amine Oxalate Salt Formation
Solvent SystemObservationOutcomeReference
AcetonePrecipitation occurred rapidly upon mixing reagents.High yield (97.6%), fast reaction. google.com
Ethanol (95%)Reaction mixture was kept warm for 30 minutes.Moderate yield (82%). google.com
MethanolRequired over 15 minutes of reaction time.Lower yield (60%). google.com
Isopropanol (IPA) / Diethyl EtherAmine in IPA mixed with oxalic acid in IPA. Ether added to induce precipitation.Formation of a voluminous, fluffy white precipitate. sciencemadness.org
Wet SolventsGeneral observation for amine salt formation.Formation of an un-crystallizable oil. sciencemadness.org

Targeted Derivatization Strategies for Structural Modification

The strategic modification of this compound is crucial for modulating its physicochemical properties and biological activity. Derivatization can be targeted at two primary locations: the methanamine side chain and the tricyclic acridine core. These modifications allow for the fine-tuning of characteristics such as solubility, lipophilicity, and molecular interactions.

Modification of the Methanamine Moiety

The primary amine of the methanamine group at the 4-position of the acridine ring serves as a versatile handle for a variety of chemical transformations. These modifications can introduce new functional groups, alter steric bulk, and change the electronic properties of the side chain.

Common derivatization strategies for the methanamine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can introduce a range of substituents, from simple alkyl groups to more complex aromatic or heterocyclic moieties.

Alkylation: Introduction of one or two alkyl groups onto the nitrogen atom through reaction with alkyl halides. This converts the primary amine to a secondary or tertiary amine, which can significantly impact its basicity and hydrogen bonding capacity.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). These can be further reduced to secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These derivatization reactions are fundamental in medicinal chemistry for creating libraries of related compounds. For instance, the synthesis of acridine sulfonamide derivatives has been achieved through one-step, multi-component reactions, highlighting the feasibility of modifying amine functionalities in acridine-based structures rsc.org. Similarly, derivatization techniques used for other aromatic amines, such as the N-(4-aminophenyl)piperidine tag for organic acids, demonstrate the broad potential for improving analytical detection or altering molecular properties through amine modification nih.gov.

Table 1: Potential Derivatization Reactions of the Methanamine Moiety

Reaction TypeReagentsProduct TypePotential Effect
AcylationAcyl chloride, AnhydrideAmideModulates lipophilicity, introduces new functional groups
AlkylationAlkyl halideSecondary/Tertiary AmineAlters basicity and steric hindrance
Reductive AminationAldehyde/Ketone, Reducing agentSecondary AmineIntroduces diverse substituents
SulfonylationSulfonyl chlorideSulfonamideChanges electronic properties and hydrogen bonding

Functionalization of the Acridine Ring System

The acridine ring itself is amenable to a range of functionalization reactions, primarily through electrophilic and nucleophilic substitution. The reactivity of the acridine ring is well-documented, with specific positions being more susceptible to modification depending on the reaction conditions and the nature of the existing substituents researchgate.net.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the electron-rich positions of the acridine core. The directing effects of the existing methanamine group (or its protected form) would influence the regioselectivity of these substitutions.

Nucleophilic Aromatic Substitution: The acridine ring, particularly at positions 9, can undergo nucleophilic substitution. For example, 9-chloroacridine (B74977) is a common intermediate used to introduce a wide variety of nucleophiles, including amines, thiols, and alkoxides nih.gov. While the target compound is Acridin-4-ylmethanamine, similar principles of activating the ring for nucleophilic attack could be employed.

Radical Reactions: The acridine system can also participate in radical reactions, allowing for the introduction of various substituents researchgate.net.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed reactions, enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the acridine ring, offering a powerful tool for creating complex derivatives researchgate.netnih.gov.

The introduction of methyl groups at the 2-, 2,7-, and 2,3,6,7-positions of the acridine moiety has been shown to shift the optimal pH for chemiluminescence in acridinium (B8443388) esters, demonstrating how ring functionalization can fine-tune physicochemical properties nih.gov. Furthermore, functionalization of the pyridoacridine A ring with amino substituents has been explored to increase structural diversity researchgate.net.

Table 2: Regioselectivity of Acridine Ring Functionalization

PositionReactivity TypeCommon ReactionsReference
9Nucleophilic SubstitutionAmination, Alkoxylation (from 9-chloroacridine) researchgate.netnih.gov
10 (N-atom)Alkylation, OxidationN-alkylation, N-oxide formation researchgate.net
4, 5Electrophilic SubstitutionNitration, Halogenation researchgate.net
1, 8Electrophilic SubstitutionDependent on reaction conditions researchgate.net

Synthetic Approaches for Analogous Acridine-Amine Oxalate Salts

The synthesis of analogous acridine-amine oxalate salts involves two key steps: the synthesis of the desired acridine-amine derivative and its subsequent conversion to the oxalate salt.

The synthesis of the acridine core can be achieved through various methods, including the Ullmann condensation of a 2-chlorobenzoic acid with an aniline, followed by cyclization rsc.orgnih.gov. For instance, 9-chloroacridines, synthesized from such condensations, are versatile precursors for a wide range of 9-aminoacridine (B1665356) derivatives nih.gov. A modular approach using photo-excitation of o-alkyl nitroarenes combined with a copper-mediated cascade annulation has also been developed for the synthesis of diverse acridine derivatives chemistryviews.org.

Once the target acridine-amine is synthesized, the formation of the oxalate salt is typically a straightforward acid-base reaction. The amine is dissolved in a suitable solvent, and a solution of oxalic acid (usually one equivalent for a monoamine) in the same or a miscible solvent is added. The resulting oxalate salt often precipitates from the solution and can be isolated by filtration. This method is widely applicable for the formation of crystalline salts of basic compounds, which often have improved stability and handling characteristics compared to the free base.

For example, the synthesis of acridine-based imidazolium (B1220033) salts involves the coupling of imidazoles with 9-chloroacridines, creating a cationic acridine derivative nih.gov. While not an oxalate salt, this demonstrates the principle of forming stable salts from acridine precursors. Similarly, 4,5-bis(aminomethyl)acridine has been prepared and could presumably be converted to a bis-oxalate salt nih.gov.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of acridine derivatives, including this compound, is an area of increasing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency acs.org.

Several green strategies have been developed for the synthesis of the acridine scaffold:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of acridines, leading to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. researchgate.netrsc.orgsioc-journal.cn The Bernthsen reaction for synthesizing 9-substituted acridines, for example, has been adapted to a solvent-less microwave-assisted protocol using a catalytic amount of p-toluenesulphonic acid (p-TSA) researchgate.net.

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key aspect of green chemistry. Water has been successfully used as a solvent for the synthesis of acridine derivatives, often in conjunction with a catalyst like sulfuric acid or a cobalt/carbon catalyst derived from rice husks rsc.orgrsc.org.

Catalysis: The use of catalysts, especially reusable or environmentally benign ones, is preferred over stoichiometric reagents. Lewis acids like zinc chloride and p-TSA have been used catalytically in acridine synthesis researchgate.netresearchgate.net. This minimizes waste as outlined by the principle of atom economy acs.org.

Sonochemistry: A novel strategy combining sonochemistry with ion induction has been reported for the rapid preparation of acridine-functionalized covalent organic polymers in mild aqueous solutions, highlighting an innovative green approach nih.gov.

By incorporating these green methodologies, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and aligning with modern standards of chemical manufacturing.

Table 3: Application of Green Chemistry Principles to Acridine Synthesis

Green Chemistry PrincipleApplication in Acridine SynthesisExample/Reference
Catalysis Use of p-TSA (10 mol%) instead of excess acid in Bernthsen reaction. researchgate.net
Benign Solvents Use of water as a solvent for the synthesis of acridine sulfonamides. rsc.org
Energy Efficiency Microwave-assisted synthesis reduces reaction times from hours to minutes. rsc.orgresearchgate.net
Waste Prevention One-pot, multi-component synthesis of acridines reduces intermediate workups. rsc.orgsioc-journal.cn
Safer Solvents & Auxiliaries Solvent-free reaction conditions for the Bernthsen synthesis. researchgate.net

Advanced Structural Characterization and Conformational Analysis of Acridin 4 Ylmethanamine Oxalate

Single-Crystal X-ray Diffraction Studies

Due to the absence of published crystallographic data for Acridin-4-ylmethanamine (B13721022) oxalate (B1200264), a detailed discussion of its solid-state properties is not possible.

Elucidation of Solid-State Molecular Conformation

Information regarding the precise bond lengths, bond angles, and torsional angles of the acridin-4-ylmethanamine cation and its conformation relative to the oxalate anion in the solid state is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a crystal structure, the specific hydrogen bonding network between the aminomethyl group, the acridine (B1665455) nitrogen, and the oxalate anion cannot be determined. Similarly, an analysis of potential π-π stacking interactions between the acridine rings remains speculative.

Crystal Packing and Supramolecular Assembly

Details on how the Acridin-4-ylmethanamine and oxalate ions pack in the unit cell to form a three-dimensional supramolecular architecture are unknown.

Resolution and Data Quality Assessment in Crystallography

As no crystallographic study has been published, there are no data on resolution, R-factor, or other quality metrics to assess. chemicalbook.comhmdb.carsc.org

Solution-State Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete and verified assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra for Acridin-4-ylmethanamine oxalate could not be found in the reviewed literature.

Complete Assignment of ¹H and ¹³C NMR Spectra

Without experimental NMR data, a table of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for each proton and carbon atom in this compound cannot be compiled.

Information regarding the advanced structural characterization and conformational analysis of this compound is not extensively available in publicly accessible scientific literature. Detailed experimental data from 2D NMR, FT-IR, Raman spectroscopy, and high-resolution mass spectrometry specific to this compound are not readily found in research databases. Therefore, a comprehensive article based on the requested detailed outline cannot be generated at this time.

Spectroscopic and Photophysical Investigations of Acridin 4 Ylmethanamine Oxalate

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic systems like acridine (B1665455), these transitions are typically from π to π* orbitals.

The chromophore of Acridin-4-ylmethanamine (B13721022) oxalate (B1200264) is the acridine ring system. The UV-Vis absorption spectrum of acridine and its derivatives is characterized by distinct bands in the ultraviolet and visible regions, which correspond to π → π* electronic transitions. researchgate.net The introduction of a methanamine group at the 4-position of the acridine ring is expected to influence the electronic distribution and, consequently, the absorption spectrum.

The absorption spectra of acridine derivatives typically exhibit multiple bands. For instance, 9-aminoacridine (B1665356) shows absorption maxima at approximately 381 nm, 400 nm, and 422 nm. researchgate.net These bands are attributed to the transitions to different vibrational levels of the first excited singlet state (S₁). The presence of the amino group, an auxochrome, generally causes a red-shift (bathochromic shift) in the absorption bands compared to the parent acridine molecule due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. researchgate.net Therefore, Acridin-4-ylmethanamine is expected to exhibit similar absorption characteristics, with specific peak positions influenced by the exact nature and position of the substituent. The oxalate counter-ion is not expected to significantly contribute to the absorption in the UV-Vis region as it does not absorb in this range.

CompoundSolventAbsorption Maxima (λ_max, nm)
AcridineEthanol (B145695)352, 242
9-Aminoacridine-381, 400, 422
Acridine OrangeBasic Ethanol~431

This table presents typical UV-Vis absorption data for acridine and related compounds to provide context for the expected spectral properties of Acridin-4-ylmethanamine oxalate. researchgate.netresearchgate.netomlc.org

The polarity of the solvent can have a discernible effect on the absorption spectra of polar molecules, a phenomenon known as solvatochromism. youtube.com For acridine derivatives, an increase in solvent polarity often leads to shifts in the absorption maxima. nih.govuomustansiriyah.edu.iq This is due to the differential solvation of the ground and excited states of the molecule.

If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift in the absorption maximum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) would be observed. For amino-substituted acridines, the excited state is generally more polar due to charge transfer character, and thus a bathochromic shift is often observed with increasing solvent polarity. nih.gov Therefore, it is anticipated that the absorption maxima of this compound would shift to longer wavelengths in more polar solvents.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular environment and can be used to determine various photophysical parameters.

Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted relative to it (Stokes shift). The emission maximum for acridine in ethanol is around 417 nm. sigmaaldrich.com The introduction of an amino group, as in 9-aminoacridine, can shift the emission to longer wavelengths.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of acridine itself is highly solvent-dependent. sigmaaldrich.com For many acridine derivatives, the quantum yield can be quite high. For example, some acridone (B373769) derivatives, which share the core acridine structure, have been reported to have quantum yields as high as 0.95 in water. nih.gov The quantum yield of this compound would need to be determined experimentally, typically by comparison with a standard of known quantum yield.

CompoundSolventEmission Maximum (λ_em, nm)Quantum Yield (Φ_F)
AcridineEthanol417Varies with solvent
Acridine OrangeBasic Ethanol~5250.2
Acridon-2-ylalanineWater-0.95

This table provides representative fluorescence data for acridine and related compounds, offering a basis for the expected emissive properties of this compound. omlc.orgsigmaaldrich.comnih.gov

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Fluorescence lifetimes of acridine derivatives can vary significantly depending on their structure and environment. researchgate.net For instance, the lifetime of acridine in water is about 11.5 ns, which decreases in less polar solvents like ethanol (0.4 ns). rsc.org

The measured fluorescence lifetime and quantum yield can be used to calculate the radiative (k_r) and non-radiative (k_nr) decay rate constants. These parameters provide insight into the competition between fluorescence and other de-excitation pathways, such as internal conversion and intersystem crossing to the triplet state.

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another substance, known as a quencher. Quenching can occur through two primary mechanisms: static and dynamic.

Static quenching occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state. This results in a decrease in the concentration of the fluorescent species, leading to lower fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed fluorophores.

Dynamic quenching , or collisional quenching, happens when the quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation. This process reduces both the fluorescence intensity and the fluorescence lifetime.

The fluorescence of acridine and its derivatives is known to be quenched by various molecules, including purine (B94841) mononucleotides and certain pyrimidines. nih.govacs.orgoup.com Studies on 9-aminoacridine have shown that both static and dynamic quenching mechanisms can be operative. nih.gov The specific quenching mechanisms for this compound would depend on the nature of the quencher and the experimental conditions. Distinguishing between static and dynamic quenching can be achieved by performing fluorescence lifetime measurements alongside steady-state fluorescence intensity measurements.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the secondary structure of chiral molecules and their interactions with other chiral systems. youtube.com While specific CD spectroscopic data for the achiral compound this compound is not available, the principles of CD spectroscopy become highly relevant when considering its potential interactions with chiral environments, such as biological macromolecules, or if chiral analogs of the compound are synthesized.

The acridine scaffold, being planar, is achiral. However, the introduction of chiral substituents or its interaction with a chiral host molecule can induce a CD signal. The primary application of CD spectroscopy in the context of acridine derivatives lies in studying their binding to DNA. rsc.orgnih.govnih.gov When an acridine derivative intercalates between the base pairs of DNA, the inherent chirality of the DNA helix imposes a chiral conformation on the bound acridine molecule. This induced chirality results in a characteristic CD spectrum in the absorption region of the acridine chromophore.

The induced CD spectrum provides valuable information about the binding mode and the conformational changes in both the acridine derivative and the DNA. For instance, the binding of monoaminoacridines to DNA enhances the native DNA CD bands, suggesting that the bound dye molecule mimics the electronic and stereochemical role of a nucleotide base in the exciton (B1674681) interactions that generate optical activity. rsc.org The nature and intensity of the induced CD signal can be used to determine binding constants and to elucidate the geometry of the intercalation complex. rsc.orgacs.org

Should chiral analogs of Acridin-4-ylmethanamine be synthesized, CD spectroscopy would be a primary tool for characterizing their chiroptical properties. The sign and magnitude of the Cotton effects in the CD spectrum would provide insight into the absolute configuration and conformational preferences of the chiral centers.

To illustrate the type of data obtained from such studies, the following table presents hypothetical CD spectral data for an acridine derivative upon interaction with calf thymus DNA (ct-DNA), based on published studies of similar compounds. nih.gov

SampleWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
ct-DNA245+8.5
275-7.0
Acridine Derivative4400
Acridine Derivative + ct-DNA248+9.2
278-7.5
450+2.1

This table is illustrative and based on data for related acridine compounds, not this compound itself.

Photochemical Stability and Degradation Pathways

The photochemical stability of acridine derivatives is a critical parameter, particularly for applications involving exposure to light, such as fluorescence microscopy and photodynamic therapy. Acridines are known to be photoactive compounds, and their stability can be influenced by environmental factors such as the solvent, pH, and the presence of other molecules. elsevierpure.comnih.gov

Upon absorption of light, an acridine molecule is promoted to an excited singlet state. From this state, it can return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state. It is often from this triplet state that photochemical reactions leading to degradation occur. The interaction of photoexcited acridine with other molecules, such as carboxylic acids, can lead to the formation of radical pairs through proton and electron transfer, initiating degradation pathways. elsevierpure.com

The degradation of acridine compounds can proceed through various mechanisms, including photooxidation, photoreduction, and photocleavage. For example, studies on the photocatalytic degradation of acridine orange have shown that it can be decomposed in the presence of photosensitizers and light. nih.gov The degradation process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then attack the acridine ring system, leading to its fragmentation into smaller, non-fluorescent molecules.

The specific degradation pathways of this compound would likely involve modifications to the acridine core and potentially the methanamine side chain. The presence of the oxalate counter-ion is not expected to significantly influence the primary photochemical degradation pathways of the acridine chromophore itself.

The following table outlines potential degradation products of acridine compounds based on general knowledge of their photochemistry.

Degradation PathwayPotential Products
PhotooxidationAcridone derivatives, hydroxylated acridines, ring-opened products
PhotoreductionDihydroacridine derivatives
Side-chain cleavageAcridine-4-carbaldehyde, acridine-4-carboxylic acid

This table lists hypothetical degradation products for acridine compounds in general and is not based on specific experimental data for this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bnmv.ac.innih.gov It is widely employed to predict molecular geometries, spectroscopic properties, and reactivity parameters for compounds like acridine (B1665455) derivatives. bnmv.ac.intandfonline.com

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. youtube.com For acridine derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to determine their stable three-dimensional structures. bnmv.ac.innih.govresearchgate.netmdpi.com Studies show that the tricyclic acridine ring system is largely planar, a feature crucial for its biological mechanism of intercalating with DNA. bnmv.ac.indigitellinc.com

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov DFT studies on various acridine derivatives have calculated these values to understand their electronic behavior. bnmv.ac.innih.gov For instance, a systematic study of several acridine derivatives revealed that their HOMO-LUMO energy gaps are significant, implying a one-way electron transfer is feasible. bnmv.ac.in The presence of a nitrogen atom in the acridine ring creates a degree of electron deficiency, influencing its reactivity. numberanalytics.com

Table 1: Representative Frontier Molecular Orbital Energies for Acridine Derivatives (DFT/B3LYP)

Acridine DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Acridone (B373769)-6.12-1.554.57 bnmv.ac.in
Proflavin-5.33-2.073.26 bnmv.ac.in
Acridine Orange-5.17-1.933.24 bnmv.ac.in
2-chloro-9-phenylacridine (CPA)-6.09-1.994.10 nih.gov
2-chloro-9(2-fluorophenyl)acridine (CFPA)-6.17-2.114.06 nih.gov

Note: The values are illustrative and depend on the specific functional and basis set used in the calculation.

DFT calculations are a reliable method for predicting the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. nih.govtandfonline.com By calculating the vibrational frequencies, researchers can assign the fundamental vibrational modes observed in experimental spectra. nih.gov For acridine and its analogue phenazine, DFT calculations have been performed to investigate their vibrational spectra, with results showing good agreement with experimental data. nih.gov Similarly, theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural elucidation of newly synthesized acridine derivatives. tandfonline.commdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for NMR predictions. mdpi.com

DFT provides a set of global chemical reactivity descriptors that help in assessing the reactivity and stability of molecules. bnmv.ac.intandfonline.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. bnmv.ac.in Calculations for acridine derivatives indicate they are more willing to accept electrons in an excited state than to donate them. bnmv.ac.in

The stability of the acridine core can be influenced by its substituents. nih.gov For instance, studies on aza-acridines suggest that electron-donating groups can enhance the stability of the core structure, potentially reducing hydrolytic degradation. nih.gov The reactivity of the acridine ring is characterized by its susceptibility to both electrophilic and nucleophilic attacks, with the outcome influenced by factors like temperature and solvent. numberanalytics.com Computational studies can model these reactions to predict their feasibility and outcomes. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes, flexibility, and interactions with the environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov

While the acridine core is rigid, the side chains, such as the methanamine group in Acridin-4-ylmethanamine (B13721022), can exhibit significant flexibility. nih.gov MD simulations are used to explore the possible conformations of these side chains. nih.gov The analysis of the MD trajectory yields insights into the molecule's dynamic behavior. Key parameters used to analyze flexibility include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a collection of atoms from a reference structure over time, indicating the stability of the simulation. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over time. mdpi.comnih.gov

These analyses have been applied to various acridine derivatives to understand how they adapt their shape when interacting with biological targets. mdpi.comnih.gov Studies have shown that drug-like molecules often bind in conformations that are not their lowest-energy state, and the energy required for this conformational change can be significant. nih.gov

The interaction of a molecule with its solvent environment is crucial for its behavior, including its solubility and aggregation properties. acs.org MD simulations in explicit solvent (e.g., a box of water molecules) are used to study these effects in detail. nih.govnjit.edu For acridine derivatives, simulations can reveal how water molecules arrange around the solute and the nature of the hydrogen bonds formed. nih.gov

Studies on acridine have shown that the type of solvent can influence its self-association and the structure of the resulting aggregates. acs.org For example, the aggregation pattern of acridine differs in acetone (B3395972) compared to solvents like chloroform (B151607) and methanol (B129727). acs.org Mixed-solvent MD simulations, which use a mixture of water and small organic probe molecules, can identify binding "hotspots" on a molecule's surface, providing insights into its interaction preferences. mdpi.comnih.govacellera.com These computational approaches are vital for understanding how Acridin-4-ylmethanamine oxalate (B1200264) would behave in an aqueous physiological environment.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target receptor. However, specific molecular docking studies for acridin-4-ylmethanamine oxalate are not available in the current body of scientific literature.

Prediction of Binding Modes with Receptor Models (e.g., DNA, Enzymes)

There are no published studies detailing the predicted binding modes of this compound with receptor models such as DNA or various enzymes. The acridine scaffold, a component of the molecule , is known to intercalate into DNA. This interaction typically involves the planar aromatic ring system inserting between the base pairs of the DNA double helix. The substituent at the 4-position of the acridine ring would be expected to lie within one of the DNA grooves, potentially interacting with the sugar-phosphate backbone or the edges of the base pairs. However, without specific computational studies for this compound, the precise orientation and interactions remain speculative.

Assessment of Binding Affinities and Interaction Hotspots

Due to the absence of molecular docking studies, there is no data available on the binding affinities, such as calculated free energy of binding (ΔG), or the identification of interaction hotspots for this compound with any biological target. Such assessments would typically involve scoring functions within docking software to estimate the strength of the interaction and detailed analysis of the docked pose to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that contribute significantly to the binding.

Molecular Interactions with Biological Targets: Mechanistic Insights in Vitro and Pre Clinical Models

Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Interactions

Acridine (B1665455) derivatives are well-documented DNA intercalators. While specific studies on Acridin-4-ylmethanamine (B13721022) oxalate (B1200264) are limited, the behavior of the closely related acridine-4-carboxamides and 9-aminoacridines provides a strong basis for understanding its interaction with nucleic acids. The primary mode of interaction is the insertion of the planar acridine ring system between the base pairs of the DNA double helix.

The intercalation of the acridine moiety of compounds like Acridin-4-ylmethanamine oxalate into the DNA helix is a dynamic process. It is believed that the compound initially binds to the exterior of the DNA molecule, likely through electrostatic interactions between the protonated amine side chain and the negatively charged phosphate (B84403) backbone of DNA. This is followed by the insertion of the acridine ring between adjacent base pairs.

The kinetics of this interaction for related acridine derivatives have been studied, revealing binding constants (K) that indicate a strong affinity for DNA. For a series of novel 3,9-disubstituted acridine derivatives, binding constants with DNA were calculated to be in the range of 2.81–9.03 × 10⁴ M⁻¹. mdpi.com Another study on different acridine derivatives reported binding constants ranging from 2.0 × 10³ to 3.1 × 10⁴ M⁻¹. nih.gov These values, while not specific to this compound, suggest a high affinity for DNA that is characteristic of potent intercalating agents. The presence of an ionizable amino group in the side chain is thought to be advantageous as it helps to "anchor" the acridine ring in place after intercalation. nih.gov

A unique intercalation model has been observed for an acridine-4-carboxamide derivative, where a complex involving four DNA duplexes, four ligand molecules, and two pairs of base tetrads was formed. nih.gov This highlights the complex nature of DNA-acridine interactions that can be influenced by the specific chemical structure of the acridine derivative and the surrounding environment.

Studies on acridine-4-carboxamide derivatives have indicated a preferential interaction with GC-rich sequences over AT-rich sequences in DNA. nih.govnih.gov This preference is a common feature among many intercalating agents and is attributed to more favorable stacking interactions with the guanine-cytosine base pairs.

The topology of DNA also plays a crucial role in the binding of intercalating agents. The unwinding of the DNA helix is a necessary step to accommodate the intercalator, and this process is influenced by the superhelical density of the DNA. While specific data for this compound is not available, it is expected that its binding would be sensitive to the topological state of the DNA, potentially showing different affinities for relaxed versus supercoiled DNA.

The intercalation of acridine derivatives into the DNA double helix leads to significant changes in the biophysical properties of the DNA.

Melting Temperature (T_m): Intercalation stabilizes the DNA duplex, leading to an increase in its melting temperature (the temperature at which 50% of the DNA is denatured). Studies on acridine-4-carboxamide intercalators have demonstrated their ability to significantly increase the T_m of short DNA duplexes, with increases of almost 8°C observed in some cases. nih.govnih.gov This thermal stabilization is a hallmark of strong intercalation.

Viscometry: Viscosity measurements of DNA solutions in the presence of an intercalating agent can provide evidence for the mode of binding. An increase in the viscosity of a DNA solution upon the addition of a compound is indicative of the lengthening of the DNA helix, a characteristic feature of intercalation. scirp.org While specific viscometry data for this compound is not available, this technique is a standard method to confirm the intercalative binding of related acridine compounds.

Fluorescence Quenching: Acridine derivatives are often fluorescent. The binding of these molecules to DNA can lead to either quenching or enhancement of their fluorescence. The changes in fluorescence can be used to study the binding affinity and stoichiometry of the interaction. For instance, the fluorescence of acridine and its derivatives can be quenched by various molecules, and the rate constants for this quenching can be determined. researchgate.net The interaction of acridine orange with DNA shows complex fluorescence behavior, with both quenching and enhancement observed under different conditions, reflecting multiple binding modes. rsc.org

By binding to the DNA template, this compound and related compounds can interfere with the function of enzymes that use DNA as a substrate.

DNA and RNA Polymerases: The presence of an intercalated acridine derivative can create a physical block that impedes the processivity of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. nih.govnih.govnih.gov The primary mechanism of action for the inhibition of RNA synthesis by acridine derivatives is related to the inhibition of the enzyme's binding to the DNA template. nih.gov Some acridine derivatives have been shown to be competitive inhibitors with respect to dCTP for DNA polymerase α. psu.edu

Topoisomerases: Topoisomerases are crucial enzymes that regulate DNA topology by catalyzing the breaking and rejoining of DNA strands. Acridine derivatives are well-known inhibitors of topoisomerases, particularly topoisomerase II. nih.govnih.govnih.gov They can act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA strand breaks. nih.gov Some novel acridine derivatives have been identified as topoisomerase suppressors, inhibiting the catalytic activity of the enzyme without trapping the cleavage complex. nih.gov Studies on 3,9-disubstituted acridines have shown strong inhibitory activity against topoisomerase I, with the inhibitory effect being influenced by the length of the linker chain in the substituent. mdpi.com

Enzyme Inhibition Studies

The inhibitory activity of this compound against various enzymes, particularly topoisomerases, is a key aspect of its biological profile.

Detailed kinetic studies are essential to characterize the mechanism of enzyme inhibition. These studies determine parameters such as the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i).

For a series of novel acridine derivatives, a strong inhibitory effect against Topoisomerase II was observed at a concentration of 5 μM. nih.gov The IC₅₀ values for covalent inhibitors of DNA polymerase β, which prevent DNA binding, have been reported in the micromolar range (e.g., 18.7 μM and 21.0 μM). d-nb.info

The table below summarizes the types of data that would be generated from such studies.

ParameterDescriptionSignificance for this compound
K_m The substrate concentration at which the reaction rate is half of V_max.A change in K_m in the presence of the inhibitor would indicate competitive or mixed-type inhibition.
V_max The maximum rate of the enzymatic reaction.A decrease in V_max would suggest non-competitive or uncompetitive inhibition.
K_i The inhibition constant, which represents the affinity of the inhibitor for the enzyme.A lower K_i value indicates a more potent inhibitor.
IC₅₀ The concentration of an inhibitor that reduces the enzyme activity by 50%.Provides a measure of the inhibitor's potency.

Based on a comprehensive review of available scientific literature, there is no specific information available for the chemical compound "this compound" that addresses the detailed molecular interactions with biological targets as outlined in the user's request. Searches for data on its enzyme inhibition mechanisms, specific enzyme targets (such as Pyruvate Carboxylase, Cholinesterases, or Kinases), the molecular basis of enzyme-inhibitor complex formation, and its protein binding interactions with model proteins like Bovine Serum Albumin did not yield any relevant findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for "this compound" at this time.

Structure Activity Relationship Sar Studies for Acridin 4 Ylmethanamine Oxalate Analogs

Role of the Methanamine Linker in Molecular Recognition

The linker connecting a side chain to the 4-position of the acridine (B1665455) core plays a substantial role in the kinetic stability of the drug-DNA complex and molecular recognition. researchgate.net While specific data on a methanamine linker for Acridin-4-ylmethanamine (B13721022) oxalate (B1200264) is not detailed in the available literature, the principles can be understood from related analogs.

The linker's properties, such as its length, flexibility, and charge, are critical. For example, in acridine--purine conjugates designed to cleave DNA, the linker is a key component for both binding and cleavage functions. researchgate.net Studies on other hybrid molecules have shown that the linker length directly influences the efficiency of DNA cleavage, with an aminocaproic spacer found to be optimal in one series of conjugates. nih.gov This suggests that the linker must position the active moieties correctly for effective interaction.

Furthermore, the chemical nature of the linker is crucial. The substitution of a carboxamide linker with a sulfonamide substituent at the 4-position was found to destabilize the DNA-drug complex, highlighting the linker's direct participation in the interaction. researchgate.net The methanamine linker in Acridin-4-ylmethanamine would provide a flexible, positively charged group (at physiological pH) extending from the planar acridine core. This cationic side chain is a common feature in acridine-based intercalators, as it promotes electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby stabilizing the binding.

Importance of the Oxalate Counterion in Modulating Activity and Solubility

In pharmaceutical development, the selection of a salt form is a critical step to optimize a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. The use of an oxalate counterion to form the Acridin-4-ylmethanamine oxalate salt is a deliberate choice to modulate these characteristics.

Counterions can influence aqueous solubility by orders of magnitude. nih.gov Generally, the properties of the resulting salt, including its melting point and crystal lattice energy, are highly dependent on the nature of the counterion. nih.gov Oxalate is a dicarboxylic acid dianion that can form strong ionic hydrogen bonds. acs.orgresearchgate.net

Studies on other pharmaceutical compounds have demonstrated the significant impact of using an oxalate salt. For instance, the hydrogen oxalate salt of o-desmethylvenlafaxine showed a significant increase in solubility (142 g/L) compared to its succinate (B1194679) salt (70 g/L). nih.gov In another case, the oxalate salt of the anti-tuberculosis drug ethionamide (B1671405) exhibited a 25-fold higher dissolution rate than the free base and a 1.9-fold increase in bioavailability. acs.orgunicamp.br This enhancement is attributed to the properties of the salt's crystal structure. acs.org Therefore, the oxalate counterion in this compound is important for enhancing the compound's aqueous solubility, which is a key factor for its formulation and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity, enabling predictive analysis for the design of new, more potent analogs. Several QSAR studies have been performed on acridine derivatives to understand the key molecular descriptors that govern their anticancer activity.

These models can predict the ability of acridinone (B8587238) derivatives to interact with and stabilize DNA based on their structural parameters and chromatographic retention data. nih.govrsc.org One of the most significant parameters identified in QSAR studies of acridine analogs is lipophilicity. For a series of imidazoacridinones, a QSAR study revealed that lipophilic properties significantly influence cytotoxicity, but only for 8-hydroxy analogues. researchgate.net This finding suggests that the antitumour activity of these specific derivatives could be improved by making them more hydrophilic. researchgate.net

Other QSAR models have incorporated a variety of topological and physicochemical parameters to successfully model the DNA binding affinity of phenylamino-acridine derivatives. Molecular modeling and QSAR have also been used to identify acridone (B373769) derivatives as inhibitors of specific enzymes like aromatase and glycosyltransferase.

Table 2: Examples of QSAR Studies on Acridine Analogs

Acridine Analog Class Predicted Activity Key Descriptors/Parameters Study Conclusion Reference(s)
Imidazoacridinones / Triazoloacridinones DNA interaction (ΔT) Structural parameters, Chromatographic retention data (QSRR) QSAR/QSRR models can predict DNA interaction ability in silico. nih.govrsc.org
8-Hydroxyimidazoacridinones Cytotoxicity (pEC50), Antileukemic potency (pOD) Lipophilicity Activity is significantly influenced by lipophilicity; more hydrophilic derivatives may be more potent. researchgate.net
Phenylamino-acridines DNA binding affinity Topological indices, Physicochemical parameters (e.g., Molar Refractivity) Combination of topological and physicochemical parameters provides significant predictive models.
Acridones Enzyme Inhibition 3D molecular structure Identified inhibitors of aromatase and glycosyltransferase.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of individual components from a mixture for subsequent identification and quantification. For a compound like Acridin-4-ylmethanamine (B13721022) oxalate (B1200264), which is composed of a fluorescent aromatic amine and a non-chromophoric organic acid, a combination of chromatographic techniques with specific detection methods is optimal.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. Given the acridine (B1665455) moiety, which is inherently fluorescent, HPLC coupled with a fluorescence detector (FLD) would be a highly sensitive and selective method for quantifying the Acridin-4-ylmethanamine portion of the salt. mdpi.com A UV detector can also be employed, as acridine derivatives absorb UV light. nih.gov

For the oxalate component, which lacks a native chromophore or fluorophore, direct detection by UV is challenging. However, indirect photometric methods or, more commonly, derivatization to a UV-absorbing species can be employed. nih.gov Alternatively, ion chromatography with conductivity detection is a well-established method for oxalate analysis. researchgate.net

A typical HPLC method for the analysis of acridine derivatives would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724) and water gradient. nih.gov For oxalate analysis by HPLC, a common approach involves derivatization followed by separation on a reversed-phase column. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Acridine Derivatives and Oxalate

ParameterAnalysis of Acridine MoietyAnalysis of Oxalate (Post-derivatization)
Column Reversed-phase C18, 5 µm, 4.6 x 250 mmReversed-phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient elution)A: Aqueous buffer (e.g., phosphate)B: Methanol (B129727) or Acetonitrile (Isocratic or gradient elution)
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Detector Fluorescence (e.g., Ex: 365 nm, Em: 470 nm)UV (e.g., 254 nm)UV (e.g., 306 nm, dependent on derivative)
Injection Volume 10-20 µL20 µL
Column Temperature 25-40 °C30-40 °C

Note: These are generalized parameters and would require optimization for the specific analysis of Acridin-4-ylmethanamine oxalate.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com For the analysis of the Acridin-4-ylmethanamine moiety, derivatization would likely be necessary to increase its volatility and thermal stability. nih.govoup.com The oxalate anion would also require derivatization, typically through esterification, to be analyzed by GC. nih.govnih.gov

GC coupled with a Mass Spectrometry (MS) detector provides high sensitivity and specificity, allowing for the definitive identification of the analytes based on their mass-to-charge ratio and fragmentation patterns. oup.comnih.gov While GC-MS is a robust technique, the need for derivatization for both components of this compound adds a layer of complexity to the sample preparation. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. coresta.orgwaters.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for trace-level quantification and structural elucidation. nih.govacs.org

For this compound, UPLC-MS/MS would allow for the simultaneous or sequential analysis of both the acridine cation and the oxalate anion. coresta.orgmdpi.com The high sensitivity of MS/MS detection would be particularly advantageous for analyzing samples with low concentrations of the target compound. waters.comnih.gov The specificity of MS/MS, which involves the selection of a precursor ion and the monitoring of a specific product ion, minimizes interferences from complex matrices. acs.org

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

TechniqueAdvantagesDisadvantagesSuitability for this compound
HPLC-UV/FLD High sensitivity for the acridine moiety (FLD). Relatively low cost.Indirect detection or derivatization required for oxalate. Lower specificity than MS.Good for routine quantification of the acridine component.
GC-MS High sensitivity and specificity.Derivatization required for both components. Not suitable for thermally labile compounds.Feasible, but sample preparation is more complex.
UPLC-MS/MS Highest sensitivity and specificity. Fast analysis times. Can analyze both components.Higher instrument cost and complexity.The most powerful and versatile technique for comprehensive analysis.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. actascientific.com For this compound, derivatization can be employed to improve the chromatographic behavior, increase the volatility for GC analysis, and enhance the detectability of the amine and oxalate components. sigmaaldrich.comsigmaaldrich.com

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before it is injected into the chromatograph. thermofisher.com This is a common approach for both HPLC and GC analysis. For the primary amine group in Acridin-4-ylmethanamine, reagents that introduce a fluorophore or a chromophore can significantly enhance detection limits in HPLC. nih.govcreative-proteomics.com For GC analysis, derivatization is used to block the polar amine group, thereby increasing volatility. acs.org

Post-column derivatization occurs after the separation of analytes on the chromatographic column but before detection. actascientific.comactascientific.comnih.gov This technique is particularly useful when the derivatization reaction is not compatible with the separation conditions or when the derivatized products are unstable. researchgate.net For the analysis of amines, reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) can be used in post-column derivatization for colorimetric or fluorometric detection, respectively. actascientific.comresearchgate.net

For oxalate analysis by HPLC, pre-column derivatization is often employed to form a UV-active derivative. nih.gov In GC, esterification is a common pre-column derivatization method for organic acids like oxalate. nih.gov

The choice of derivatization reagent depends on the analyte, the analytical technique, and the desired outcome (e.g., enhanced fluorescence, increased volatility).

For the Primary Amine (Acridin-4-ylmethanamine):

For HPLC-FLD/UV: Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA) are commonly used to introduce a fluorescent or UV-absorbing tag. thermofisher.comnih.govresearchgate.net

For GC-MS: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to increase volatility. nih.gov

For the Oxalate Anion:

For HPLC-UV: Reagents like o-phenylenediamine (B120857) (OPD) can be used to form a UV-active quinoxaline (B1680401) derivative. nih.gov

For GC-MS: Esterification reagents such as methanolic HCl or BCl3 in 2-chloroethanol (B45725) are used to convert oxalic acid to its more volatile ester form. nih.govnih.gov

Optimization of the derivatization reaction is crucial for achieving reproducible and accurate results. Key parameters to optimize include the concentration of the derivatization reagent, reaction time, temperature, and pH. sigmaaldrich.comnih.gov

Table 3: Common Derivatization Reagents for Amines and Oxalates

AnalyteReagentTechniqueDetection
Primary Amine Dansyl chlorideHPLCFluorescence, UV
FMOC-ClHPLCFluorescence
OPA (with a thiol)HPLCFluorescence
MTBSTFAGC-MSMass Spectrometry
Oxalate o-Phenylenediamine (OPD)HPLCUV
Methanolic HClGC-MSMass Spectrometry
BCl3/2-chloroethanolGC-MSElectron Capture, MS

Electrochemical Methods for Detection and Characterization

The electrochemical behavior of acridine derivatives is a subject of significant research interest, primarily due to their electroactive nature which allows for their detection and characterization using various electrochemical techniques. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are among the most common methods employed to study the redox properties of these compounds.

Studies on acridinedione dyes using cyclic voltammetry have revealed that these compounds typically undergo irreversible oxidation. acs.org The mechanism of this oxidation is independent of substitutions on the nitrogen atom of the acridine ring. acs.orgacs.org The process involves the initial loss of an electron from the nitrogen atom, leading to the formation of a cation radical. acs.org This is followed by a rapid loss of a proton to generate a carbon-centered radical. acs.org The final oxidation product depends on the substitution at the nitrogen atom. For N-H compounds, the radical undergoes further oxidation and proton loss to yield an aromatic derivative. In the case of N-substituted compounds, the radical is oxidized to an acridinium (B8443388) salt. acs.orgacs.org The formation of these radical intermediates has been confirmed by electron spin resonance (ESR) spin-trapping experiments. acs.org

In the context of DNA sensing, new pyridoacridone derivatives have been synthesized and characterized for their potential in the electrochemical detection of DNA hybridization. nih.gov These derivatives exhibit good electrochemical reversibility and are electroactive at mild potentials, making them suitable for use as DNA intercalators. nih.gov The interaction between these acridone (B373769) derivatives and DNA has been effectively studied using differential pulse voltammetry. nih.gov

The electrochemical properties of various acridine derivatives are summarized in the table below.

Acridine Derivative Electrochemical Technique Key Findings
Acridinedione DyesCyclic Voltammetry, ESRUndergo irreversible oxidation via a radical intermediate. acs.orgacs.org
Pyridoacridone DerivativesCyclic Voltammetry, Differential Pulse VoltammetryShow good electrochemical reversibility and electroactivity at mild potentials, suitable for DNA intercalation studies. nih.gov
Acridine OrangeAmperometric BiosensingUsed as a glue, anchor, and stabilizer for tyrosinase on a glassy carbon electrode for catechol detection. acs.org
Acridine YellowElectrochemical DNA SensorAdsorbed on a glassy carbon electrode for the sensitive detection of DNA and its interactions. mdpi.com

Biosensor Development for Specific Molecular Interactions

The unique electrochemical and photophysical properties of acridine derivatives have led to their incorporation into various biosensor platforms for the detection of specific molecular interactions. These biosensors often leverage the ability of acridines to interact with biomolecules such as DNA and enzymes.

An example of an enzyme-based biosensor involves the use of acridine orange in the development of an amperometric biosensor for catechol. acs.org In this design, acridine orange acts as a glue, anchor, and stabilizer for the enzyme tyrosinase, which is co-adsorbed with natural molybdenite onto a glassy carbon electrode. acs.org The resulting biosensor demonstrates excellent performance for the sensitive determination of catechol. acs.org

Acridine derivatives are also extensively used in the development of DNA biosensors. Their ability to intercalate into the DNA double helix is a key feature exploited in these applications. nih.gov For instance, an electrochemical DNA sensor has been developed using acridine yellow adsorbed on a glassy carbon electrode. mdpi.com This sensor allows for the reliable and sensitive determination of adsorbed DNA and can be used to study DNA damage and its interactions with other molecules. mdpi.com To the best of the researchers' knowledge, this was the first instance of using acridine dyes that specifically interact with DNA on an electrode without the need for polymerization or embedding in inert films. mdpi.com

Furthermore, electrolyte-gated graphene field-effect transistors (EG-gFETs) have been functionalized with acridine orange succinimidyl ester for DNA hybridization studies. acs.org These biosensors monitor the shift in the transfer curve's minimum conductance point upon DNA hybridization. acs.org The use of different linker molecules, including the acridine derivative, resulted in varying sensitivities for DNA detection. acs.org

The table below summarizes the key features of biosensors developed using acridine derivatives.

Biosensor Type Acridine Derivative Principle of Operation Target Analyte Key Performance Metrics
Amperometric Enzyme BiosensorAcridine OrangeAcridine orange stabilizes tyrosinase on an electrode for the electrochemical detection of its substrate. acs.orgCatecholLinear range: 0.1–80 μM, LOD: 0.029 μM, Response time: <4 s. acs.org
Electrochemical DNA SensorAcridine YellowAcridine yellow adsorbed on the electrode interacts with DNA, allowing for its electrochemical detection. mdpi.comDNAEnables sensitive detection of DNA and its interactions with other molecules. mdpi.com
Graphene Field-Effect Transistor (gFET) BiosensorAcridine Orange Succinimidyl EsterFunctionalization of graphene with the acridine derivative for detecting changes upon DNA hybridization. acs.orgDNASensitivity of 13.19 mV/dec for DNA detection. acs.org

Applications of Acridin 4 Ylmethanamine Oxalate As a Research Tool and Chemical Probe

Development as a Fluorescent Probe for Biological Systems

Acridine-based compounds are renowned for their fluorescent properties, making them valuable tools in biological imaging and sensing. The planar, aromatic structure of the acridine (B1665455) nucleus is inherently fluorescent, and modifications to this core can lead to probes with high sensitivity and selectivity for specific analytes or cellular components. While no specific studies on Acridin-4-ylmethanamine (B13721022) oxalate (B1200264) as a fluorescent probe were identified, the general principles of acridine-based probe design suggest potential avenues for its application.

Table 1: General Fluorescent Properties of Acridine Derivatives

PropertyGeneral Description
Excitation Wavelength Typically in the near-UV to blue region of the spectrum.
Emission Wavelength Usually in the blue to green region, often with a large Stokes shift.
Quantum Yield Varies significantly with substitution and solvent environment.
Environmental Sensitivity The fluorescence of many acridine derivatives is sensitive to local polarity, viscosity, and pH, which can be exploited for sensing applications.

This table represents generalized data for the acridine class of compounds and is not specific to Acridin-4-ylmethanamine oxalate.

Use as a Chemical Scaffold for the Design of Novel Bioactive Molecules

The acridine ring system is a common scaffold in medicinal chemistry due to its ability to intercalate into DNA and interact with various protein targets. Numerous acridine derivatives have been developed as anticancer agents, antibacterial compounds, and antimalarial drugs. The methanamine group at the 4-position of Acridin-4-ylmethanamine could serve as a key functional handle for the synthesis of a library of new compounds with potential biological activities. The oxalate salt form is often used to improve the solubility and handling of amine-containing compounds.

Role in the Study of Molecular Recognition and Self-Assembly Processes

The planar and aromatic nature of the acridine core makes it an ideal building block for supramolecular chemistry. Acridine derivatives can participate in π-π stacking interactions, which are fundamental to molecular recognition and self-assembly processes. These interactions can be used to construct complex, ordered structures such as gels, liquid crystals, and nanomaterials. While no specific research on the role of this compound in these processes has been published, its structure suggests a potential for such applications.

Application in Materials Science Research

Acridine-based compounds have been investigated for their potential use in materials science, particularly in the field of organic electronics. Their photophysical properties and ability to form ordered assemblies make them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as organic semiconductors. The specific properties of this compound in this context remain uncharacterized in the available literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.